molecular formula C16H19ClN6O B11211886 2-[(2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amino]ethanol

2-[(2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amino]ethanol

Cat. No.: B11211886
M. Wt: 346.81 g/mol
InChI Key: PDQVVRJSXJMEMS-UHFFFAOYSA-N
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Description

2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

The synthesis of 2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting CDK2 (Cyclin-Dependent Kinase 2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle control and apoptosis induction .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and CDK2 inhibitors. Compared to these compounds, 2-[(2-{[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHYL)AMINO]ETHAN-1-OL shows unique structural features that contribute to its potent inhibitory activity. Some similar compounds are:

Properties

Molecular Formula

C16H19ClN6O

Molecular Weight

346.81 g/mol

IUPAC Name

2-[2-[[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethylamino]ethanol

InChI

InChI=1S/C16H19ClN6O/c1-11-2-3-12(17)8-14(11)23-16-13(9-22-23)15(20-10-21-16)19-5-4-18-6-7-24/h2-3,8-10,18,24H,4-7H2,1H3,(H,19,20,21)

InChI Key

PDQVVRJSXJMEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCNCCO

Origin of Product

United States

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